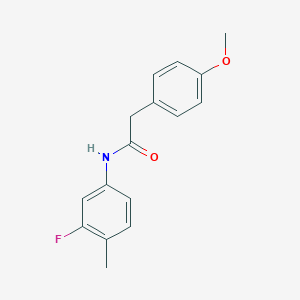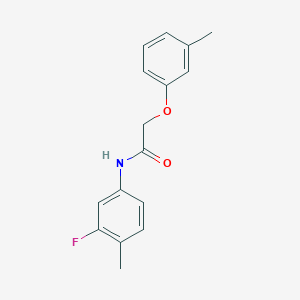![molecular formula C30H26Cl2N2O4 B324421 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B324421.png)
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Etherification: The 4-chloro-2-methylphenol is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative undergoes amidation with 4’-amino-[1,1’-biphenyl]-4-ylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro substituents, potentially replacing them with hydrogen atoms.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenol
- N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H26Cl2N2O4 |
|---|---|
Molekulargewicht |
549.4 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H26Cl2N2O4/c1-19-15-23(31)7-13-27(19)37-17-29(35)33-25-9-3-21(4-10-25)22-5-11-26(12-6-22)34-30(36)18-38-28-14-8-24(32)16-20(28)2/h3-16H,17-18H2,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
JRFPBZOKWKIZQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone](/img/structure/B324342.png)
![3-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B324344.png)
![N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide](/img/structure/B324345.png)











